molecular formula C12H16O B047007 4-Phenylcyclohexanol CAS No. 5769-13-1

4-Phenylcyclohexanol

Cat. No. B047007
CAS RN: 5769-13-1
M. Wt: 176.25 g/mol
InChI Key: YVVUSIMLVPJXMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Phenylcyclohexanol often involves multistep processes starting from basic cyclohexane or phenyl derivatives. For example, 4-silacyclohexanones, which share structural motifs with 4-Phenylcyclohexanol, are prepared through convenient syntheses starting from silane derivatives and further functionalized through reactions like reductive amination (Fischer, Burschka, & Tacke, 2014). Such methods could be analogous to pathways for synthesizing 4-Phenylcyclohexanol by modifying phenyl and cyclohexanol components.

Molecular Structure Analysis

The molecular and crystal structures of cyclohexanone derivatives, closely related to 4-Phenylcyclohexanol, reveal insights into its potential structural configuration. For instance, X-ray diffraction analysis of certain cyclohexanone derivatives demonstrates the cyclohexanone ring's chair conformation and the significant effect of phenyl group positioning on molecular geometry (Kutulya et al., 2008). This information suggests that 4-Phenylcyclohexanol could exhibit a similar chair conformation, with the phenyl group influencing its overall molecular shape and stability.

Chemical Reactions and Properties

Chemical reactions involving cyclohexanol derivatives often include transformations that utilize the reactivity of the hydroxyl group. Such reactions can lead to the formation of esters, ethers, and other functionalized derivatives, indicative of the chemical versatility of the cyclohexanol core. For example, the synthesis of bicyclic compounds through tandem ring-closing metathesis and radical cyclization of phenylseleno derivatives highlights the potential for constructing complex structures from simple cyclohexanol-based precursors (Clive & Cheng, 2001).

Physical Properties Analysis

The physical properties of cyclohexanol derivatives, including those similar to 4-Phenylcyclohexanol, are significantly influenced by their molecular structure. Factors such as molecular symmetry, conformational stability, and intermolecular interactions play critical roles in determining melting points, boiling points, and solubility. Studies on liquid crystalline properties of cyclohexanoyloxy derivatives demonstrate the impact of molecular design on phase behavior and thermal properties (Deutscher et al., 1979).

Chemical Properties Analysis

The chemical properties of 4-Phenylcyclohexanol, inferred from related compounds, include reactivity towards nucleophilic substitution, oxidation, and reduction reactions. The presence of a phenyl group adjacent to the cyclohexanol moiety may influence electron distribution and reactivity, facilitating specific chemical transformations. Research on the synthesis and reactivity of cyclohexanone derivatives provides a foundation for understanding the chemical behavior of 4-Phenylcyclohexanol and its potential as a precursor for more complex organic molecules (Liaw, Hsu, & Liaw, 2001).

Scientific Research Applications

  • Catalysis and Chemical Reactions : 4-Phenylcyclohexanol has been studied in the context of catalytic processes. One research demonstrated its role in a highly active catalyst precursor for hydrogen transfer from alcohols to ketones and Schiff bases, achieving up to 97% stereoselectivity in the reduction of 4-tertbutylcyclohexanone (Martinelli, Mestroni, Camus, & Zassinovich, 1981). Another study explored the photochemical reactions involving 4-phenylcyclohexanol derivatives, leading to the formation of various products through Norrish Type II-like reactions (Pincock, Rifai, & Stefanova, 2001).

  • Medicinal Chemistry and Pharmacology : In pharmacology, derivatives of 4-Phenylcyclohexanol have been investigated for various therapeutic applications. Research has shown that new 4-amino-4-arylcyclohexanones exhibit high analgesic activity and narcotic antagonist activity, potentially improving pain relief and modifying depression caused by other analgesics (Blackstone & Bowman, 1999). Another study highlighted the antidepressant activity of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives (Yardley et al., 1990).

  • Toxicology and Safety : The toxicity and safety profile of 4-Phenylcyclohexanol and its derivatives have also been a subject of study. One research found that substituting the phenyl for the vinyl group in 4-vinylcyclohexene eliminates ovarian toxicity in mice (Hooser, Parola, Van Ert, & Sipes, 1993). Additionally, a study on 4-Phenylcyclohexene, a by-product of styrene-butadiene latex production, showed no toxicity or delayed contact hypersensitivity in animal models (Nitschke, Mizell, Beekman, & Lomax, 1991).

  • Analytical Chemistry : Analytical methods involving 4-Phenylcyclohexanol derivatives have been developed for various purposes. For instance, high-performance liquid chromatography-ultraviolet (HPLC-UV) has been used for analyzing psychoactive arylcyclohexylamines in biological matrices (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

properties

IUPAC Name

4-phenylcyclohexan-1-ol
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InChI

InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YVVUSIMLVPJXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90969470, DTXSID201311111
Record name 4-Phenylcyclohexan-1-ol
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Record name trans-4-Phenylcyclohexanol
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Molecular Weight

176.25 g/mol
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Product Name

4-Phenylcyclohexanol

CAS RN

5437-46-7, 5769-13-1, 7335-12-8
Record name 4-Phenylcyclohexanol
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Synthesis routes and methods I

Procedure details

To a solution of 31.4 g (0.18 mol) of 4-phenylcyclohexanone in 500 ml of absolute methanol, which is cooled to -10° C., are added 6.8 g (0.18 mol) of sodium borohydride in batches with stirring. The reaction mixture is allowed to react for 0.5 hours at -10° C. and for 3 hours at ambient temperature and then evaporated down in vacuo. The residue remaining is mixed with water and acidified with 2N hydrochloric acid. The suspension formed is stirred for 1 hour and the crystalline product is suction filtered, dried and recrystallised from diisopropylether. 21 g (66% of theory) of 4-phenylcyclohexanol are obtained, melting point: 112°-114° C.
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Phenylhexanone (1.74 g; 10 mmoL) is mixed with 1M lithium aluminum hydride (LiAlH4) solution in tetrahydrofuran (THF) (10 mL; 10 mmoL). The reaction mixture is stirred and refluxed for 6 hrs. After the starting ketone is consumed as determined by thin-layer chromatography (TLC) and gas phase chromatography (GC), the reaction mixture is carefully quenched with water (40 mL) whereupon a precipitate forms. Then, hydrochloric acid (10 mL) is added to dissolve the precipitate, and the solution is twice extracted with diethyl ether (20 mL twice). The combined ether portions are dried with Na2SO4, and the solvent is evaporated to yield 4-phenylcyclohexanol (1.71 g; 74%). The purity and identity of the compound are established by TLC and GC using an authentic sample of the material obtained from Lancaster Company.
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylcyclohexanol
Reactant of Route 2
4-Phenylcyclohexanol
Reactant of Route 3
4-Phenylcyclohexanol
Reactant of Route 4
4-Phenylcyclohexanol
Reactant of Route 5
4-Phenylcyclohexanol
Reactant of Route 6
Reactant of Route 6
4-Phenylcyclohexanol

Citations

For This Compound
192
Citations
HE UNGNADE - The Journal of Organic Chemistry, 1948 - ACS Publications
… The mixed melting point of this material with the 4-phenylcyclohexanol (mp 116-117) … of pure
Number of citations: 48 pubs.acs.org
GA Brine, KG Boldt, ML Coleman… - Organic Preparations and …, 1983 - Taylor & Francis
I tected carbonitrile 3 with phenylmagnesium bromide (Bruylants reaction) afforded 4-(4'-methoxyethoxymethoxypiperidino)-4-phenylcyclohexanol contaminated with a small amount of …
Number of citations: 2 www.tandfonline.com
EW Garbisch, DB Patterson - Journal of the American Chemical …, 1963 - ACS Publications
… roughly 2.6 kcal./mole (35) by equilibrating cis- and trans-4phenylcyclohexanol using a mixed lithium aluminum hydride-aluminum chloridereagent in the presence of the parent ketone.…
Number of citations: 103 pubs.acs.org
HE Ungnade, AD McLaren - Journal of the American Chemical …, 1944 - ACS Publications
118 Herbert E. Ungnade and A. Douglas McLaren Vol. 66 spectram el^ o-ocásene. These authors did not distinguish between the two forms of aWo-ocimene but consideration of the …
Number of citations: 60 pubs.acs.org
F De Angelis, ML Forcellese… - Organic Mass …, 1977 - Wiley Online Library
… of trans -4-phenylcyclohexanol (l)I4 and trans-2-phenylcyclohexanol (8).15 The nitro … cis-4Phenylcyclohexanol was prepared according to the method of Ungnade." Compound 1-…
Number of citations: 2 onlinelibrary.wiley.com
J Sharvit, A Mandelbaum - Organic Mass Spectrometry, 1976 - Wiley Online Library
The elimination of H20 from the molecular ions of trans‐4‐ and trans‐3‐arylcyclohexanois takes place to a greater extent than in the corresponding cis isomers. The remarkable …
WN Lipscomb - Acta Crystallographica, 1949 - scripts.iucr.org
… The cis and trans isomers of 4-phenylcyclohexanol have been shown by thermal analysis to form a system with a single eutectic point in which solid solutions are absent below 10 //o …
Number of citations: 81 scripts.iucr.org
PA England, DA Rouch, ACG Westlake… - Chemical …, 1996 - pubs.rsc.org
… cytochrome P450cam occurs only at the 3- and 4-positions on the cyclohexane ring, giving cis-3-phenylcyclohexanol 2, cis-4-phenylcyclohexanol 3 and trans-4-phenylcyclohexanol 4. …
Number of citations: 19 pubs.rsc.org
EA Hall, SG Bell - RSC Advances, 2015 - pubs.rsc.org
… Phenylcyclohexane was selectively oxidised to trans-4-phenylcyclohexanol while p-cymene … Trans-4-Phenylcyclohexanol was formed with a product formation rate of 141 min −1 and …
Number of citations: 26 pubs.rsc.org
NE Jones, PA England, DA Rouch… - Chemical …, 1996 - pubs.rsc.org
… 2, with 22% enantiomeric excess (ee), while the Y96F–V247A double mutant gives 97% 2 with 42% ee and the Y96F–V247L double mutant gives 83%trans-4-phenylcyclohexanol 4. …
Number of citations: 17 pubs.rsc.org

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